A Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
A Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The strategic placement of bromo, chloro, and fluoro substituents, combined with an aldehyde functional group, renders this molecule a versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives. This document elucidates the molecule's structural features, predicted physicochemical properties, and its profound reactivity. We will explore plausible synthetic strategies, detailing the mechanistic rationale behind key transformations, and discuss the compound's utility as a precursor for developing novel pharmaceutical agents. This guide is intended for researchers and professionals in drug development, offering insights into the strategic application of this potent chemical building block.
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a pyridine derivative substituted at five positions. The core is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are positioned as follows:
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C2-position: A chloro group, which can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
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C3-position: A fluoro group, which strongly influences the electronic properties of the ring and can also participate in SNAr reactions, often requiring more forcing conditions than the chloro group.
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C4-position: A carbaldehyde (formyl) group, which is a versatile handle for various transformations, including reductive aminations, condensations, and oxidations.[1]
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C5-position: A bromo group, which is an excellent site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The combination of these groups on a single pyridine ring creates a molecule with multiple, distinct reaction sites, allowing for controlled, sequential modifications.
Caption: Annotated structure of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde.
In-Silico Predicted Properties
Experimentally determined data for this specific molecule is not widely published. Therefore, in-silico predictions provide valuable initial estimates for its physicochemical properties. These properties are crucial for designing reactions, purification schemes, and for computational drug design studies.[2]
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₂BrClFNO | PubChemLite[3] |
| Monoisotopic Mass | 236.89923 Da | PubChemLite[3] |
| XlogP | 2.1 | PubChemLite[3] |
| SMILES | C1=C(C(=C(C(=N1)Cl)F)C=O)Br | PubChemLite[3] |
| InChI | InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | PubChemLite[3] |
| Predicted CCS ([M+H]⁺) | 131.7 Ų | PubChemLite[3] |
Spectroscopic Profile
While specific spectra are not available, a theoretical analysis based on the structure allows for the prediction of key spectroscopic features:
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¹H NMR: A single proton signal is expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C6 position. The aldehyde proton will appear as a singlet further downfield (δ 9.5-10.5 ppm).
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¹³C NMR: Six distinct signals for the pyridine ring carbons and one for the carbonyl carbon (typically δ 185-195 ppm) are anticipated. The chemical shifts will be significantly influenced by the attached halogens.
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¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). Predicted m/z values for various adducts are available.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700-1720 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-Halogen bond stretches.
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formylation of a pre-functionalized pyridine ring. The key precursor would be 5-bromo-2-chloro-3-fluoropyridine. The aldehyde can be installed via a directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Directed Ortho-Metalation
This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for pyridine functionalization.
Step 1: Synthesis of 5-Bromo-2-chloro-3-fluoropyridine (Intermediate) This intermediate is commercially available but can be synthesized from simpler pyridines through a sequence of halogenation and diazotization reactions, similar to methods used for other polysubstituted pyridines.[4]
Step 2: Formylation via Directed Ortho-Metalation The fluorine at C3 and chlorine at C2 are electron-withdrawing, increasing the acidity of the C4 proton. This allows for selective deprotonation using a strong, non-nucleophilic base.
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Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 20 minutes.
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Causality: LDA is a sterically hindered, strong base, ideal for deprotonation without competing nucleophilic attack on the pyridine ring. The low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation at the C4 position, which is activated by the adjacent C3-fluoro group.
-
-
Anion Formation: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
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Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the solution.
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Causality: The highly reactive pyridyl anion attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures.
-
-
Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Chemical Reactivity and Application in Drug Discovery
The true value of 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde lies in its potential for selective, stepwise functionalization, making it a powerful scaffold in medicinal chemistry.[5]
The Influence of Halogen Substitution on Reactivity
The three different halogens offer orthogonal reactivity:
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C5-Bromo: Primarily reactive towards palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive in oxidative addition than the C-Cl bond.
-
C2-Chloro: Susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogens.
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C3-Fluoro: Also a site for SNAr, but typically requires harsher conditions (higher temperatures, stronger nucleophiles) than the C2-chloro position. This difference allows for selective substitution at C2.[6]
Site-Selective Functionalization Strategies
The aldehyde group adds another layer of reactivity, allowing for transformations such as:
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Reductive Amination: To introduce diverse amine-containing side chains.
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Wittig Reaction: To form alkenes.
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Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
This multi-faceted reactivity allows for a combinatorial approach to generating libraries of complex molecules for drug screening.
Caption: Site-selective reactivity map of the core scaffold.
Safety, Handling, and Storage
Hazard Identification
No specific safety data sheet (SDS) exists for the title compound. However, based on structurally related compounds like 5-bromo-2-chloro-3-fluoropyridine and other halogenated aromatic aldehydes, the following hazards should be assumed:[7]
-
H315: Causes skin irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
H302: May be harmful if swallowed.[7]
Recommended Handling Procedures
Due to the presumed hazards, strict adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[9]
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Hygiene: Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.[8]
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its densely functionalized structure provides at least four distinct points for chemical modification, enabling the construction of complex molecular architectures through controlled, site-selective reactions. The predictable hierarchy of reactivity among its substituents allows for strategic and efficient synthetic planning. While detailed experimental data remains sparse, the principles of physical organic chemistry allow for a robust understanding of its properties and potential applications. As the demand for novel, structurally diverse drug candidates continues to grow, scaffolds such as this will play a pivotal role in the advancement of pharmaceutical research and development.
References
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PubChem. 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Cho, G. Y., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Available from: [Link]
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PubChemLite. 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde. Available from: [Link]
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Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link]
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Brückner, R. (2010). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Israel Journal of Chemistry, 50(5-6), 666-683. Available from: [Link]
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Manley, P. J., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3871–3873. Available from: [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - Supplementary Information. Available from: [Link]
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The Good Scents Company. 4-pyridine carboxaldehyde. Available from: [Link]
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Jadhav, S. S., Rohane, S. H., & Redasani, V. K. (2024). Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development, 11(3). Available from: [Link]
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